4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
4-Bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative featuring a brominated aromatic core substituted with two furan-based groups. The compound’s structure includes a 4-bromobenzamide backbone, with one furan-2-ylmethyl and one 5-methylfuran-2-ylmethyl group attached to the nitrogen atom. This design introduces steric and electronic effects influenced by the electron-rich furan rings and the electron-withdrawing bromine atom. Such structural motifs are common in medicinal chemistry, where furan moieties often enhance bioavailability, and bromine can modulate reactivity or binding interactions .
Properties
Molecular Formula |
C18H16BrNO3 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16BrNO3/c1-13-4-9-17(23-13)12-20(11-16-3-2-10-22-16)18(21)14-5-7-15(19)8-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
OQUMEESATSVMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the para position of the benzene ring.
Furan Ring Attachment: The furan rings are attached to the benzene ring via methylene bridges. This step involves the reaction of furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde with the brominated benzamide in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and subsequent attachment of furan rings using automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to remove the bromine atom or to reduce the furan rings.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of de-brominated or reduced furan derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest several potential applications in drug discovery and development:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in breast cancer cells by modulating mitochondrial pathways and influencing Bcl-2 family proteins .
- Antimicrobial Properties : Preliminary studies suggest that 4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide may possess antimicrobial activity. This is particularly relevant for developing new treatments for bacterial infections, as compounds with furan rings often demonstrate enhanced efficacy against Gram-positive and Gram-negative bacteria .
Pharmacological Studies
The compound's ability to interact with various molecular targets makes it a candidate for further pharmacological studies:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy. The structural attributes of this compound could enhance its binding affinity to such targets, providing insights into its potential as a therapeutic agent .
Materials Science
In addition to biological applications, the compound may find utility in materials science:
- Polymer Chemistry : The unique functional groups present in 4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide can be utilized to synthesize novel polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity. The incorporation of furan units into polymer backbones is known to improve material properties significantly .
Case Studies and Research Findings
Several case studies highlight the efficacy of compounds related to 4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide:
- Antitumor Mechanisms : In vitro studies demonstrated that derivatives inhibited the proliferation of cancer cells through mitochondrial pathways, leading to cytochrome c release and caspase activation .
- Antimicrobial Testing : Compounds similar in structure exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Polymer Development : Research into the polymerization of furan-containing compounds has shown promising results in creating materials with enhanced mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and furan rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound likely exhibits C=O stretching (~1650–1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹), consistent with bromobenzamides . Thiourea derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) show additional C=S peaks (~1200 cm⁻¹) .
- ¹H NMR : For the quinazoline derivative (), aromatic protons appear at δ 7.38–8.27 ppm, while the target compound’s furan protons are expected at δ 6.0–7.5 ppm .
Biological Activity
4-Bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological efficacy, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrN\O
- Molecular Weight : 266.13 g/mol
- Density : 1.375 g/cm
- Boiling Point : 492.2ºC at 760 mmHg
- LogP : 3.91120
Synthesis
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide can be achieved through various methods, including Suzuki–Miyaura cross-coupling reactions and other organic synthesis techniques involving furan derivatives and brominated compounds .
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant bacteria. In a study evaluating the antibacterial activity through agar well diffusion methods, the compound showed a notable zone of inhibition against various pathogens, including:
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Methicillin-resistant Staphylococcus aureus (MRSA)
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined, revealing that at a concentration of 50 mg/well, the compound exhibited an inhibition zone of up to 18 mm against carbapenem-resistant Acinetobacter baumannii .
The mechanism underlying the antibacterial activity appears to involve hydrogen bonding and hydrophobic interactions with bacterial enzymes, particularly those associated with resistance mechanisms like NDM-1. Molecular docking studies have indicated that the compound's structure allows for effective binding to target sites in resistant bacteria .
Comparative Efficacy
The table below summarizes the antibacterial activity of 4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide compared to standard antibiotics:
| Compound Name | Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|---|
| 4-Bromo Compound | A. baumannii | 18 | 25 | 50 |
| Meropenem | A. baumannii | 4 | - | - |
| Ciprofloxacin | E. coli | 15 | - | - |
Case Studies
- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound in restoring the efficacy of meropenem against NDM-positive strains, suggesting its potential as an adjuvant therapy .
- Molecular Docking Analysis : Docking studies revealed that the compound forms stable interactions with bacterial proteins responsible for drug resistance, indicating a promising avenue for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
